

Application Note: DLin-MC2-DMA in Preclinical Disease Models

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Compound of Interest

Compound Name: DLin-MC2-DMA

Cat. No.: B10857451

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Subject: **DLin-MC2-DMA** (1,2-dilinoleyloxy-3-dimethylaminopropane) CAS: 1221271-55-1
Application: Hepatic Gene Silencing, LNP Formulation Benchmarking, and Structure-Activity Relationship (SAR) Studies.

Introduction & Mechanism

DLin-MC2-DMA (often abbreviated as MC2) is a critical member of the "DLin" series of ionizable lipids, which includes the clinically approved DLin-MC3-DMA (Onpattro™). While MC3 is the clinical gold standard, MC2 serves as a vital preclinical benchmark for understanding the relationship between lipid pKa and endosomal escape efficiency.

The "Goldilocks" pKa Hypothesis

MC2 has an apparent pKa of ~5.3 – 5.6, whereas the highly potent MC3 has a pKa of ~6.4. Preclinical comparisons of these two lipids established the foundational principle of LNP design:

- pKa < 6.0 (e.g., MC2): The lipid remains too neutral in the early endosome (pH ~6.0–6.5), failing to ionize sufficiently to disrupt the endosomal membrane. This results in entrapment and lysosomal degradation.
- pKa ~6.4 (e.g., MC3): The lipid becomes positively charged exactly when the endosome acidifies, triggering fusion with the anionic endosomal membrane and releasing the RNA payload.

Why use MC2? Researchers use MC2 in preclinical models to:

- Benchmark new lipids: Prove superior potency against a known standard with defined limitations.
- Study Payload Release: Investigate if novel payloads (e.g., self-amplifying mRNA, gene editing nucleases) have different pH release requirements.
- Toxicity Profiling: Compare the safety profile of lower-pKa lipids against more potent analogs.

Mechanism of Action Diagram



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Caption: The "pKa Trap": MC2 (pKa ~5.6) ionizes too late in the endocytic pathway compared to MC3, leading to lower potency but providing a critical negative control for optimization studies.

Formulation Protocol: DLin-MC2-DMA LNPs

This protocol uses the standard "Onpattro-like" molar ratio, which is the industry standard for benchmarking.

Reagents Required

- Ionizable Lipid: **DLin-MC2-DMA** (Store at -20°C).
- Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1]
- Sterol: Cholesterol.[2][3]

- PEG-Lipid: PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000). [1]
- Payload: siRNA (e.g., anti-Factor VII) or mRNA.[1]
- Buffer: 25mM Sodium Acetate (pH 4.0) and 1X PBS (pH 7.4).

Step-by-Step Formulation (Microfluidic Mixing)

1. Lipid Stock Preparation Dissolve lipids in 100% Ethanol to the following molar ratio (50:10:38.5:1.5):

- **DLin-MC2-DMA**: 50 mol%
- DSPC: 10 mol%
- Cholesterol: 38.5 mol%[\[1\]](#)[\[2\]](#)[\[3\]](#)
- PEG2000-DMG: 1.5 mol%[\[1\]](#)
- Target Total Lipid Concentration: 10 mg/mL in Ethanol.

2. Aqueous Phase Preparation

- Dilute nucleic acid (siRNA/mRNA) in 25mM Sodium Acetate (pH 4.0).
- Target N/P Ratio (Nitrogen to Phosphate): 3:1 (for siRNA) or 6:1 (for mRNA).
- Calculation: 1 μg siRNA \approx 3 nmol Phosphate. Calculate MC2 mass based on its molecular weight (628.1 g/mol) and the number of protonatable nitrogens (1 per molecule).

3. Mixing (Microfluidics)

- Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).
- Total Flow Rate (TFR): 12 mL/min (for benchtop devices like NanoAssemblr).
- Process: Inject fluids simultaneously. The rapid mixing causes the lipids to precipitate around the nucleic acid.

4. Downstream Processing (Dialysis)

- Immediately dilute the output 40x with 1X PBS (pH 7.4) to quench ethanol and neutralize pH.
- Dialyze against 1X PBS overnight at 4°C (Use 100kD MWCO cassettes for mRNA, 20kD for siRNA).
- Concentrate using Amicon Ultra centrifugal filters if necessary.

5. Quality Control (QC)

- Size (DLS): Target 60–80 nm. (PDI < 0.15).[4]
- Encapsulation Efficiency (Ribogreen): Target > 90%.
- pKa Measurement (TNS Assay): Verify pKa is ~5.3–5.6.

Preclinical Application Note: Hepatic Factor VII Silencing

The Factor VII (FVII) mouse model is the gold-standard assay for validating liver-targeted LNPs. FVII has a short half-life (~2-5 hours), allowing for rapid readout of gene silencing.

Experimental Design

| Parameter | Specification |
|------------------|---|
| Animal Model | C57BL/6 Mice (Female, 6-8 weeks) |
| Group Size | n = 5 |
| Dose Range (MC2) | 0.1, 0.3, 1.0, 3.0 mg/kg (siRNA weight) |
| Control | PBS (Negative) and DLin-MC3-DMA LNP (Positive, 0.1 mg/kg) |
| Route | Intravenous (Tail Vein) |
| Volume | 10 mL/kg (approx. 200 µL per 20g mouse) |

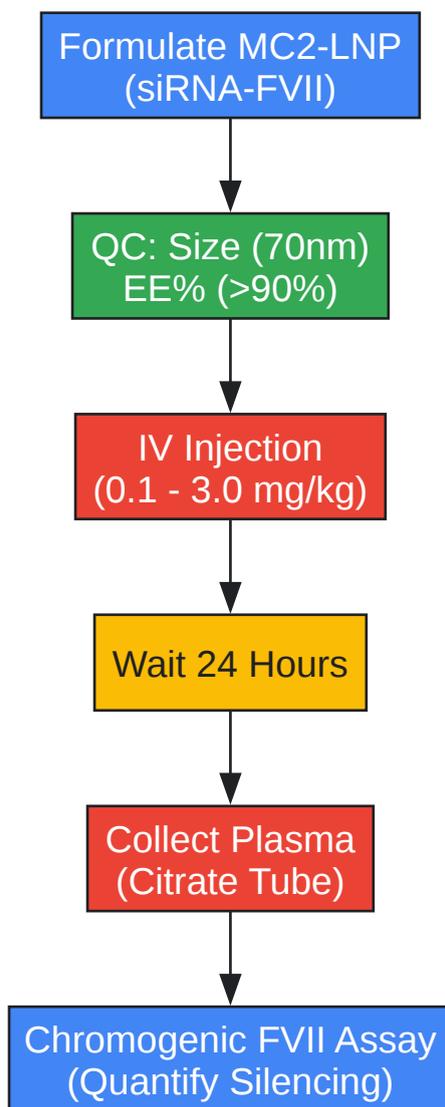
Protocol Workflow

- Dosing: Administer LNPs via tail vein injection at T=0.
- Wait Period: 24 hours (for siRNA) or 6 hours (for mRNA expression).
- Blood Collection:
 - Anesthetize mice.
 - Collect blood via retro-orbital or submandibular bleed into tubes containing Sodium Citrate (anticoagulant). Do not use Heparin if performing PCR later.
 - Centrifuge at 2000 x g for 15 min to isolate plasma.
- Assay (Chromogenic FVII):
 - Use a commercial colorimetric FVII activity kit (e.g., Biophen FVII).
 - Compare residual FVII activity to the PBS control group (set as 100%).

Expected Results & Data Interpretation

- **DLin-MC2-DMA** Performance: You should observe an ED50 of approximately 0.6 mg/kg.[5]
- Comparison:
 - MC3 (Onpattro): ED50 ~0.01 mg/kg.[6][7]
 - Interpretation: MC2 requires ~60x higher dose to achieve the same silencing as MC3. This confirms the "pKa hypothesis."
 - Toxicity: At 1.0 mg/kg, MC2 is generally well-tolerated. At >3.0 mg/kg, monitor for elevated ALT/AST (liver enzymes) as cationic lipids can be hepatotoxic at high doses.[1]

Experimental Workflow Diagram



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Caption: Standard workflow for validating **DLin-MC2-DMA** potency using the Factor VII knockdown model.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |
|--------------------------|--------------------------------|--|
| Low Encapsulation (<80%) | Aqueous buffer pH is too high. | Ensure Acetate buffer is pH 4. [8]0. MC2 needs acidic pH to ionize and bind RNA. |
| Aggregation (>150nm) | Slow mixing or high salt. | Increase flow rate (TFR). Ensure no salt in the initial mixing phase (add PBS after mixing). |
| No Gene Silencing | Dose too low for MC2. | MC2 is less potent than MC3. Increase dose to 1.0 - 3.0 mg/kg. |
| Toxicity (Weight Loss) | High lipid load. | Check L/P (Lipid:Payload) ratio.[9] Ensure ethanol is fully removed via dialysis. |

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